SW155246

Description

Structure

3D Structure

Properties

IUPAC Name |

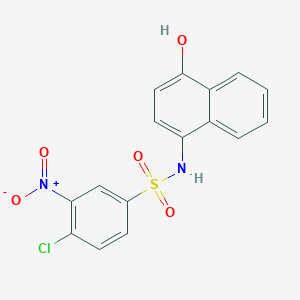

4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9,18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYDEJYIVZNWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420092-79-1 | |

| Record name | 420092-79-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of SW155246 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW155246 is a selective inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns following DNA replication. In the context of oncology, the aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a well-established mechanism of gene silencing, contributing to tumorigenesis. This compound, by inhibiting DNMT1, leads to passive demethylation of the genome during successive rounds of cell division. This reactivation of silenced tumor suppressor genes can induce cell cycle arrest, apoptosis, and a reduction in the malignant phenotype of cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream cellular effects, and relevant experimental protocols.

Core Mechanism of Action: Selective DNMT1 Inhibition

This compound acts as a selective antagonist of human DNA methyltransferase 1 (DNMT1)[1][2][3]. DNMT1 is the primary enzyme responsible for copying pre-existing methylation patterns onto newly synthesized DNA strands during replication, a process known as maintenance methylation. Cancer cells often exhibit widespread alterations in DNA methylation, including the hypermethylation and subsequent silencing of tumor suppressor genes.

By selectively inhibiting DNMT1, this compound disrupts the maintenance of these aberrant methylation patterns. As cancer cells proliferate, the newly synthesized DNA strands are not methylated at previously silenced loci. This leads to a progressive and passive demethylation of the genome over multiple cell cycles. The consequence of this demethylation is the re-expression of previously silenced tumor suppressor genes, which can in turn trigger anti-cancer cellular processes. A focused structure-activity relationship (SAR) analysis has highlighted that the hydroxyl group of this compound is crucial for its inhibitory activity against human DNMT1[1].

Quantitative Data

The inhibitory activity of this compound against DNMTs has been quantified, demonstrating its selectivity for DNMT1.

| Target Enzyme | IC50 (μM) | Description | Reference |

| Human DNMT1 (hDNMT1) | 1.2 | Inhibition of His6-tagged human recombinant DNMT1 expressed in insect Sf9 cells. | [2][4] |

| Murine DNMT3A (mDNMT3A) | 38 | Inhibition of His6-tagged murine recombinant DNMT3A expressed in insect Sf9 cells. | [2][4] |

No specific cytotoxic IC50 values for this compound in various cancer cell lines were identified in the public domain literature reviewed for this guide.

Signaling Pathways Modulated by this compound

The primary mechanism of this compound is the reversal of epigenetic silencing. This leads to the reactivation of multiple tumor suppressor pathways that are commonly inactivated in cancer.

Reactivation of Tumor Suppressor Genes

Inhibition of DNMT1 by this compound leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes. This allows for the binding of transcription factors and the re-initiation of gene expression. Key tumor suppressor genes known to be silenced by hypermethylation in various cancers and potentially reactivated by this compound include those involved in cell cycle control (e.g., p16^INK4a), DNA repair (e.g., BRCA1), and apoptosis (e.g., caspases).

References

The Primary Target of SW155246: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW155246 is a potent and selective small molecule inhibitor of human DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division. Discovered through a high-throughput scintillation proximity assay, this compound exhibits significant potential as a tool for studying the role of DNMT1 in gene regulation and as a potential therapeutic agent in diseases characterized by aberrant DNA methylation, such as cancer. This technical guide provides an in-depth overview of the primary target of this compound, its quantitative inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the relevant biological pathways and experimental workflows.

Primary Target and Quantitative Data

The primary molecular target of this compound is human DNA methyltransferase 1 (DNMT1) .[1] This enzyme plays a crucial role in epigenetic regulation by copying existing methylation patterns onto newly synthesized DNA strands during replication. Inhibition of DNMT1 can lead to the demethylation of DNA and the reactivation of silenced genes, including tumor suppressor genes.

This compound demonstrates selectivity for DNMT1 over other DNA methyltransferases, such as DNMT3A. The inhibitory activity of this compound is summarized in the table below.

| Target | Organism | Assay Type | IC50 (µM) | Selectivity (over hDNMT1) | Reference |

| DNMT1 | Human | Scintillation Proximity Assay | 1.2 | - | [1] |

| DNMT3A | Murine | Scintillation Proximity Assay | 38 | ~32-fold | [1] |

Signaling Pathway of DNMT1-mediated Gene Silencing

DNMT1 is a key effector in the maintenance of DNA methylation, a fundamental epigenetic mechanism for stable gene silencing. The following diagram illustrates the canonical pathway of DNMT1-mediated maintenance of DNA methylation and gene repression.

Experimental Protocols

Biochemical Assay: Scintillation Proximity Assay (SPA) for DNMT1 Inhibition

This protocol is adapted from the high-throughput screen that led to the discovery of this compound.[1]

Objective: To measure the in vitro inhibitory effect of this compound on the enzymatic activity of human DNMT1.

Principle: A biotinylated, hemimethylated DNA substrate is incubated with DNMT1 and a tritiated methyl donor, S-adenosyl-L-methionine ([³H]SAM). In the absence of an inhibitor, DNMT1 transfers the tritiated methyl group to the DNA substrate. The reaction mixture is then added to streptavidin-coated SPA beads. The biotinylated DNA binds to the beads, bringing the incorporated tritium in close proximity to the scintillant within the beads, which generates a light signal that is proportional to DNMT1 activity.

Materials:

-

Enzyme: Purified human DNMT1

-

Substrate: Biotinylated, hemimethylated double-stranded 58-mer oligonucleotide

-

Methyl Donor: [³H]S-adenosylmethionine ([³H]SAM)

-

Compound: this compound dissolved in DMSO

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM EDTA, 1 mM DTT, 10% glycerol

-

Other Reagents: Bovine Serum Albumin (BSA), Streptavidin-coated SPA beads, 384-well plates

Procedure:

-

Prepare the reaction mixture in a 384-well plate with a total volume of 25 µL per well, containing:

-

Reaction Buffer

-

2.5 µg BSA

-

5.45 ng hemimethylated DNA substrate

-

Purified human DNMT1 enzyme

-

-

Add this compound at various concentrations to the wells. Include a DMSO vehicle control (no inhibitor) and a positive control with a known DNMT1 inhibitor.

-

Initiate the reaction by adding 3.35 nmol of [³H]SAM to each well.

-

Incubate the plate for 3.5 hours at room temperature.

-

Add streptavidin-coated SPA beads to each well.

-

Incubate for an appropriate time to allow for binding of the biotinylated DNA to the beads.

-

Measure the scintillation signal using a suitable plate reader.

-

Calculate the percent inhibition of DNMT1 activity for each concentration of this compound and determine the IC50 value.

Cellular Assay: Global DNA Methylation in HeLa Cells

Objective: To assess the effect of this compound on global DNA methylation levels in a cellular context.

Principle: This assay typically utilizes an ELISA-based method where genomic DNA is isolated from treated cells and bound to a plate. A primary antibody that specifically recognizes 5-methylcytosine (5-mC) is added, followed by a secondary antibody conjugated to a detection enzyme. The resulting signal is proportional to the amount of methylated DNA.

Materials:

-

Cell Line: HeLa cells

-

Compound: this compound

-

Reagents: Cell culture medium, DNA extraction kit, Global DNA Methylation ELISA kit (containing binding solution, 5-mC primary antibody, secondary antibody, and developing solution).

Procedure:

-

Seed HeLa cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (e.g., 10 µM and higher) or a vehicle control (DMSO) for 72 hours.[1]

-

Isolate genomic DNA from the treated and control cells using a commercial DNA extraction kit.

-

Quantify the DNA concentration.

-

Perform the global DNA methylation ELISA according to the manufacturer's protocol. This generally involves:

-

Binding a defined amount of genomic DNA to the wells of the assay plate.

-

Incubating with the anti-5-mC primary antibody.

-

Washing and incubating with the enzyme-conjugated secondary antibody.

-

Adding the developing solution and measuring the absorbance on a plate reader.

-

-

Calculate the percentage of global DNA methylation relative to the vehicle-treated control cells.

Cellular Assay: Reactivation of RASSF1A Gene Expression in A549 Cells

Objective: To determine if this compound can reactivate the expression of a tumor suppressor gene silenced by promoter hypermethylation.

Principle: The Ras association domain family 1A (RASSF1A) gene is frequently silenced by promoter hypermethylation in various cancers, including lung cancer. Inhibition of DNMT1 by this compound is expected to lead to demethylation of the RASSF1A promoter and subsequent re-expression of its mRNA, which can be quantified by reverse transcription-quantitative PCR (RT-qPCR).

Materials:

-

Cell Line: A549 lung carcinoma cells (which have a hypermethylated RASSF1A promoter)

-

Compound: this compound

-

Reagents: Cell culture medium, RNA extraction kit, cDNA synthesis kit, qPCR master mix, and primers specific for RASSF1A and a housekeeping gene (e.g., β-actin).

Procedure:

-

Seed A549 cells in culture plates.

-

Treat the cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for an appropriate duration (e.g., 72 hours).[1]

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using primers for RASSF1A and a housekeeping gene for normalization.

-

Analyze the qPCR data to determine the relative fold change in RASSF1A mRNA expression in this compound-treated cells compared to the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification and characterization of a DNMT1 inhibitor like this compound.

References

SW155246: A Technical Guide to a Selective DNMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW155246 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns during cell division. Dysregulation of DNMT1 activity is a hallmark of various cancers, leading to aberrant gene silencing of tumor suppressor genes. This compound has emerged as a valuable chemical probe for studying the biological consequences of DNMT1 inhibition and as a potential starting point for the development of novel epigenetic therapies. This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and relevant signaling pathways.

Core Data Presentation

The inhibitory activity of this compound has been characterized against various DNA methyltransferases, highlighting its selectivity for DNMT1.[1] The key quantitative data are summarized in the table below.

| Target Enzyme | IC50 Value (µM) | Description | Reference |

| Human DNMT1 (hDNMT1) | 1.2 | Recombinant hDNMT1 expressed in insect cells. | --INVALID-LINK-- |

| Murine DNMT3A (mDNMT3A) | 38 | Recombinant mDNMT3A. | --INVALID-LINK-- |

| Human/Murine DNMT3B | >30-fold selectivity for DNMT1 | This compound shows a significant preference for DNMT1 over DNMT3A and DNMT3B.[1][2] | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly inhibiting the catalytic activity of DNMT1. This leads to a passive demethylation of the genome during DNA replication, as the newly synthesized DNA strand is not methylated. The subsequent hypomethylation can lead to the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways implicated in cancer.

Caption: Experimental workflow for the discovery and characterization of this compound.

Experimental Protocols

DNMT1 Inhibition Assay (Scintillation Proximity Assay)

This protocol is adapted from the high-throughput screening method used for the discovery of this compound. [2] Materials:

-

384-well plates

-

Recombinant human DNMT1 (hDNMT1)

-

Biotinylated hairpin DNA substrate containing a hemimethylated CpG site

-

S-[methyl-³H]adenosyl-L-methionine ([³H]SAM)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM EDTA, 2 mM DTT, 50 mM NaCl, 0.2 mg/ml BSA

-

Stop solution: 5 M guanidine hydrochloride

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, hDNMT1 enzyme, and the biotinylated DNA substrate.

-

Dispense the reaction mixture into the wells of a 384-well plate.

-

Add this compound or control compounds (e.g., DMSO for negative control, sinefungin for positive control) to the wells.

-

Initiate the methylation reaction by adding [³H]SAM to each well.

-

Incubate the plate at 37°C for 2 hours to allow for enzymatic activity.

-

Terminate the reaction by adding the stop solution.

-

Add a suspension of streptavidin-coated SPA beads to each well.

-

Incubate the plate at room temperature for 1 hour to allow the biotinylated DNA to bind to the SPA beads.

-

Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methyl groups transferred to the DNA substrate.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Global DNA Methylation Assay in HeLa Cells

This protocol describes a method to assess the effect of this compound on global DNA methylation levels in a cellular context.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DNA extraction kit

-

Global DNA Methylation Assay Kit (e.g., ELISA-based)

-

Microplate reader

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 72 hours. Include a vehicle control (DMSO).

-

Harvest the cells and extract genomic DNA using a DNA extraction kit according to the manufacturer's instructions.

-

Quantify the DNA concentration and ensure its purity.

-

Perform the global DNA methylation assay using a commercial kit. Typically, this involves the following steps:

-

Binding of genomic DNA to the assay wells.

-

Incubation with an antibody specific for 5-methylcytosine (5-mC).

-

Addition of a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Addition of a colorimetric substrate and measurement of the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Calculate the percentage of 5-mC relative to a standard curve of methylated and unmethylated DNA provided in the kit.

-

Compare the global methylation levels in this compound-treated cells to the vehicle-treated control.

RASSF1A Gene Reactivation Assay in A549 Cells

This protocol is designed to determine if this compound can reactivate the expression of the tumor suppressor gene RASSF1A, which is frequently silenced by promoter hypermethylation in cancer cells. [2] Materials:

-

A549 lung carcinoma cells (known to have a methylated RASSF1A promoter)

-

Cell culture medium

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative PCR (qPCR) machine and reagents (including primers for RASSF1A and a housekeeping gene like GAPDH)

Procedure:

-

Plate A549 cells and treat with this compound as described in the global methylation assay protocol.

-

After the treatment period, harvest the cells and extract total RNA using an RNA extraction kit.

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Set up qPCR reactions using the synthesized cDNA, primers for RASSF1A and the housekeeping gene, and a suitable qPCR master mix.

-

Run the qPCR program on a thermal cycler.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in RASSF1A expression in this compound-treated cells compared to the control group. An increase in the relative expression of RASSF1A indicates gene reactivation.

Conclusion

This compound is a selective and potent inhibitor of DNMT1 that serves as a critical tool for epigenetic research. Its ability to induce DNA hypomethylation and reactivate tumor suppressor genes underscores its potential as a lead compound for the development of novel cancer therapeutics. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and cancer biology. Further investigation into the downstream signaling effects of this compound will continue to elucidate its full therapeutic potential.

References

Technical Guide: SW155246, a Selective DNMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of SW155246, a selective inhibitor of DNA methyltransferase 1 (DNMT1). Contrary to the inquiry regarding its role in inducing oxidative DNA damage, current scientific literature indicates that this compound exerts its biological effects through the direct inhibition of DNMT1 without the generation of reactive oxygen species (ROS). This document details the mechanism of action of this compound, its structure-activity relationship, and presents relevant quantitative data. Furthermore, it provides detailed experimental protocols for assessing its inhibitory activity and cellular effects, along with visualizations of key pathways and workflows to support researchers in the field of epigenetics and drug discovery.

Introduction: Addressing the Role of this compound and Oxidative DNA Damage

Initial investigations into the biological activity of this compound explored its potential to induce oxidative DNA damage. However, a key study identified this compound as a potent inhibitor of human DNA methyltransferase 1 (DNMT1) and explicitly demonstrated that its mechanism of action does not involve the generation of reactive oxygen species. Oxidative DNA damage is a cellular stress response mediated by ROS, which can lead to DNA lesions and genomic instability[1][2][3]. The finding that this compound does not produce ROS suggests that its cellular effects, including any observed DNA damage, are likely a downstream consequence of DNMT1 inhibition rather than a direct oxidative process. Inhibition of DNMT1 can lead to hypomethylation of DNA, which in turn can result in altered gene expression, reactivation of silenced genes, and potentially lead to DNA damage and apoptosis as a secondary effect[3][4]. This guide, therefore, focuses on the established role of this compound as a DNMT1 inhibitor.

Mechanism of Action: Selective Inhibition of DNMT1

This compound is a sulfonamide-containing small molecule that acts as a selective inhibitor of DNMT1[5]. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, a crucial process for gene regulation and genomic stability[1]. The inhibitory activity of this compound is highly specific for DNMT1 over other DNMTs, such as DNMT3A[5].

Molecular docking studies have provided insights into the binding mode of this compound to human DNMT1, offering a structural basis for its inhibitory activity and the observed structure-activity relationships[1].

Signaling Pathway of DNMT1 Inhibition

Caption: DNMT1 Inhibition by this compound leading to DNA hypomethylation.

Quantitative Data Presentation

The inhibitory potency of this compound against human DNMT1 has been quantified, demonstrating its selectivity.

| Compound | Target | IC50 (µM) | Reference |

| This compound | Human DNMT1 | 1.2 | [6][5] |

| This compound | Mouse DNMT3A | 38 | [5] |

Structure-Activity Relationship (SAR)

The chemical structure of this compound is crucial for its inhibitory activity. A focused structure-activity relationship (SAR) analysis revealed that the hydroxyl group on the naphthyl ring is essential for its function. Modification or removal of this hydroxyl group leads to a dramatic loss of DNMT1 inhibitory activity and a reduction in cell-based cytotoxicity[6][1]. This highlights a steep "activity cliff," where minor structural changes result in a significant impact on biological activity[6].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

DNMT1 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available DNMT1 inhibitor screening assay kits and provides a framework for assessing the in vitro inhibitory activity of compounds like this compound.

Materials:

-

Purified recombinant human DNMT1 enzyme

-

DNMT1 Assay Buffer

-

S-adenosyl-L-methionine (SAM)

-

DNA substrate-coated microplate

-

Capture Antibody (anti-5-methylcytosine)

-

Detection Antibody (HRP-conjugated)

-

Developing Solution (TMB substrate)

-

Stop Solution

-

Wash Buffer

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DNMT Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup (in duplicate or triplicate):

-

Blank wells: Add 50 µL of DNMT Assay Buffer.

-

Negative control wells (No inhibitor): Add 45 µL of DNMT Assay Buffer and 5 µL of vehicle (e.g., 1% DMSO in assay buffer).

-

Inhibitor wells: Add 45 µL of the diluted this compound solution.

-

-

Enzyme Addition: Add 5 µL of diluted DNMT1 enzyme to all wells except the blank wells.

-

SAM Addition: Add 5 µL of SAM solution to all wells to initiate the reaction.

-

Incubation: Cover the plate and incubate at 37°C for 60-90 minutes.

-

Washing: Wash the plate 3-5 times with 200 µL of Wash Buffer per well.

-

Antibody Incubation:

-

Add 50 µL of diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the plate as described in step 6.

-

Add 50 µL of diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.

-

-

Color Development:

-

Wash the plate as described in step 6.

-

Add 100 µL of Developing Solution to each well and incubate in the dark at room temperature for 5-15 minutes.

-

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

Experimental Workflow for DNMT1 Inhibition Assay

Caption: Step-by-step workflow for a colorimetric DNMT1 inhibition assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the effect of this compound on cell viability.

Materials:

-

Cancer cell line of interest (e.g., human colon cancer cells)

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 5 minutes and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

Conclusion

This compound is a valuable research tool for studying the role of DNMT1 in various biological processes, including cancer. Its selectivity and well-defined mechanism of action, which does not involve the generation of reactive oxygen species, make it a specific probe for investigating the consequences of DNMT1 inhibition. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential and biological functions of this compound.

References

- 1. Rationalization of Activity Cliffs of a Sulfonamide Inhibitor of DNA Methyltransferases with Induced-Fit Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elifesciences.org [elifesciences.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Structure-Activity Relationship of SW155246: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Selective DNMT1 Inhibitor

SW155246 is a sulfonamide-based, non-nucleoside small molecule inhibitor of human DNA methyltransferase 1 (DNMT1). Identified through high-throughput screening, this compound has demonstrated selectivity for DNMT1 over other methyltransferases, making it a valuable tool for epigenetic research and a potential starting point for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Core Structure-Activity Relationship and Quantitative Data

The foundational SAR of this compound revolves around a critical hydroxyl group. The inhibitory activity of this compound against human DNMT1 is critically dependent on the presence of a hydroxyl group on the naphthyl ring. Modification or removal of this group leads to a complete loss of inhibitory function. This observation underscores the specific molecular interactions required for binding and inhibition of the DNMT1 active site.

Table 1: Quantitative Inhibitory Activity of this compound and Analogs against DNMTs

| Compound ID | Structure | Modification from this compound | hDNMT1 IC50 (µM) | mDNMT3A IC50 (µM) | Cytotoxicity |

| This compound | 4-hydroxy-N-(4-nitrophenyl)naphthalene-1-sulfonamide | - | 1.2[1] | 38 | Reduced compared to inactive analogs[1] |

| This compound-1 | N-(4-nitrophenyl)naphthalene-1-sulfonamide | Loss of the hydroxyl group | Inactive[1] | Not Reported | Reduced[1] |

| This compound-2 | 4-methoxy-N-(4-nitrophenyl)naphthalene-1-sulfonamide | Methylation of the hydroxyl group | Inactive[1] | Not Reported | Reduced[1] |

Mechanism of Action and Downstream Effects

This compound exerts its biological effects through the selective inhibition of DNMT1. DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound leads to passive demethylation of the genome, which can result in the re-expression of silenced tumor suppressor genes. One of the key downstream effects of this compound is the reactivation of the Ras-association domain family 1A (RASSF1A) gene, a tumor suppressor frequently silenced by promoter hypermethylation in various cancers. The re-expression of RASSF1A can, in turn, trigger apoptotic pathways and inhibit cancer cell proliferation.

References

The Discovery and Synthesis of SW155246: A Selective DNMT1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SW155246 is a potent and selective non-nucleoside inhibitor of human DNA methyltransferase 1 (DNMT1), a key enzyme involved in the maintenance of DNA methylation patterns and epigenetic regulation. Discovered through a high-throughput screening campaign, this sulfonamide derivative has emerged as a valuable chemical probe for studying the biological functions of DNMT1 and as a potential starting point for the development of novel epigenetic therapies. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery of this compound

This compound was identified from a library of approximately 180,000 compounds using a novel scintillation proximity assay (SPA) designed to screen for inhibitors of human DNMT1.[1] The high-throughput screen aimed to identify non-nucleoside inhibitors that do not act as reactive oxygen species (ROS) generators, a common pitfall for many previously identified DNMT inhibitors.

High-Throughput Screening via Scintillation Proximity Assay

The discovery of this compound was enabled by a robust and sensitive scintillation proximity assay. The fundamental principle of this assay is the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a biotinylated DNA substrate by DNMT1. The biotinylated DNA is then captured by streptavidin-coated SPA beads, bringing the incorporated tritium in close enough proximity to the scintillant within the beads to generate a detectable light signal. Inhibitors of DNMT1 reduce the incorporation of the radiolabeled methyl group, leading to a decrease in the SPA signal.

Hit Validation and Selectivity Profiling

Initial hits from the primary screen were subjected to a series of validation and counter-screening assays to eliminate false positives, such as compounds that interfere with the assay technology or act through non-specific mechanisms like ROS generation. This compound emerged as a promising candidate that demonstrated dose-dependent inhibition of DNMT1 without producing ROS.[1] Subsequent selectivity profiling revealed that this compound exhibits a significant preference for DNMT1 over other DNA methyltransferases, such as DNMT3A.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays, providing key quantitative metrics for its potency and selectivity.

| Parameter | Enzyme/Cell Line | Value | Reference |

| IC₅₀ | Human DNMT1 | 1.2 µM | [2][3] |

| IC₅₀ | Murine DNMT3A | 38 µM | [3] |

| Selectivity | (IC₅₀ DNMT3A) / (IC₅₀ DNMT1) | ~32-fold | [1][3] |

Synthesis of this compound

The chemical synthesis of this compound, systematically named N-(4-hydroxynaphthalen-1-yl)-4-nitrobenzenesulfonamide, is achieved through a straightforward sulfonamide bond formation reaction between 4-amino-1-naphthol and 4-nitrobenzenesulfonyl chloride.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-(4-hydroxynaphthalen-1-yl)-4-nitrobenzenesulfonamide (this compound)

Materials:

-

4-Amino-1-naphthol

-

4-Nitrobenzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-1-naphthol (1.0 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: To the cooled solution, add 4-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the enzymatic activity of DNMT1. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns following DNA replication. By inhibiting DNMT1, this compound leads to passive demethylation of the genome over successive rounds of cell division. This can result in the re-expression of silenced tumor suppressor genes.

DNMT1 Signaling Pathway

Caption: Inhibition of DNMT1 by this compound.

Key Experimental Protocols

DNMT1 Inhibition Scintillation Proximity Assay

This protocol outlines the key steps for the in vitro assay used to determine the inhibitory activity of compounds against DNMT1.

Materials:

-

Recombinant human DNMT1 enzyme

-

Biotinylated, hemimethylated DNA oligonucleotide substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and MgCl₂)

-

Streptavidin-coated SPA beads

-

384-well microplates

-

Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

-

Assay Plate Preparation: Add test compounds at various concentrations to the wells of a 384-well microplate. Include appropriate controls (no enzyme, no inhibitor).

-

Enzyme and Substrate Addition: Add a solution containing DNMT1 enzyme and the biotinylated DNA substrate to each well.

-

Reaction Initiation: Initiate the methylation reaction by adding [³H]-SAM to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 1-2 hours) to allow for enzymatic activity.

-

Reaction Termination and Signal Detection: Stop the reaction and add a suspension of streptavidin-coated SPA beads to each well. The beads will capture the biotinylated DNA.

-

Signal Reading: After a further incubation period to allow for bead settling and signal stabilization, read the plate on a suitable microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for Discovery

Caption: High-throughput screening workflow for this compound.

Conclusion

This compound represents a significant advancement in the field of epigenetics as a selective, non-nucleoside inhibitor of DNMT1. Its discovery through a carefully designed high-throughput screening campaign and its straightforward synthesis make it an accessible and valuable tool for the scientific community. The detailed protocols and data presented in this guide are intended to facilitate further research into the role of DNMT1 in health and disease and to support the development of next-generation epigenetic modulators.

References

The MTH1 Inhibition Pathway: A Double-Edged Sword in Cancer Therapy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells, in their state of rapid proliferation and metabolic dysregulation, exist in a precarious balance of high oxidative stress. This environment, while driving oncogenic signaling, also poses a significant threat to their genomic integrity through the oxidation of nucleotide precursors. To survive, cancer cells upregulate protective mechanisms, one of which is the enzyme MutT Homolog 1 (MTH1), a critical sanitizer of the oxidized nucleotide pool. Inhibition of MTH1 represents a promising therapeutic strategy, selectively targeting the inherent vulnerabilities of cancer cells. This guide provides a comprehensive overview of the MTH1 inhibition pathway, its mechanism of action, and the preclinical and clinical landscape of MTH1 inhibitors. It is important to note that while the initial query included SW155246, our investigation has found no direct evidence of its activity as an MTH1 inhibitor; it is primarily recognized as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2] This guide will therefore focus on the established MTH1 inhibition pathway and its therapeutic implications.

The Role of MTH1 in Cancer Cell Survival

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their levels are significantly elevated in cancer cells due to factors such as oncogenic signaling and aberrant mitochondrial function.[3][4] This surge in ROS leads to the oxidation of cellular components, including the deoxyribonucleoside triphosphates (dNTPs) that are the building blocks of DNA. The incorporation of oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP, into the genome can lead to DNA damage, mutations, and ultimately, cell death.[3]

MTH1, a member of the Nudix hydrolase superfamily, plays a crucial role in preventing this outcome.[3] It functions by hydrolyzing oxidized purine nucleoside triphosphates, converting them into their monophosphate forms, which cannot be incorporated into DNA by polymerases.[3][5] By "sanitizing" the dNTP pool, MTH1 effectively prevents the accumulation of oxidative DNA damage, thereby enabling cancer cells to tolerate high levels of oxidative stress and continue to proliferate.[4] This reliance of cancer cells on MTH1 for survival, a phenomenon known as non-oncogene addiction, makes it an attractive target for cancer therapy.

The MTH1 Inhibition Pathway: From Oxidized Nucleotides to Cell Death

The therapeutic strategy of MTH1 inhibition is centered on exploiting the high oxidative stress inherent in cancer cells. By blocking the sanitizing function of MTH1, inhibitors allow for the accumulation of oxidized dNTPs within the cell. These damaged precursors are then incorporated into newly synthesized DNA during replication, leading to a cascade of deleterious events that culminate in cancer cell death.

The key steps in the MTH1 inhibition pathway are as follows:

-

Inhibition of MTH1: Small molecule inhibitors bind to the active site of the MTH1 enzyme, preventing it from hydrolyzing oxidized dNTPs.

-

Accumulation of Oxidized dNTPs: The cellular pool of oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, increases.

-

Incorporation into DNA: During DNA replication, DNA polymerases incorporate these oxidized bases into the newly synthesized DNA strands.

-

Induction of DNA Damage: The presence of oxidized bases in the DNA leads to the formation of single- and double-strand breaks. This can occur through direct DNA backbone instability or as a consequence of the cell's own DNA repair mechanisms attempting to excise the damaged bases.[4][6]

-

Activation of DNA Damage Response (DDR): The DNA damage triggers the activation of the DDR pathway, leading to cell cycle arrest and the recruitment of repair proteins. Key markers of this response include the phosphorylation of H2AX (γH2AX) and p53.

-

Cell Cycle Arrest and Apoptosis: If the DNA damage is too extensive to be repaired, the cell cycle is arrested, typically at the G2/M phase, and the apoptotic cell death program is initiated.[5]

Some MTH1 inhibitors, such as TH1579 (Karonudib), have a dual mechanism of action, also affecting microtubule polymerization, which further contributes to mitotic arrest and cell death.[7]

Below is a diagram illustrating the MTH1 inhibition pathway.

Caption: The MTH1 inhibition pathway in cancer cells.

Quantitative Data on MTH1 Inhibitors

Several small molecule inhibitors of MTH1 have been developed and characterized. The table below summarizes key quantitative data for some of the most well-studied MTH1 inhibitors.

| Inhibitor | Target | IC50 (nM) | Cell Line | Effect | Reference |

| Karonudib (TH1579) | MTH1 | 7 | SW480 | Induces DNA damage and mitotic arrest | [8][9] |

| TH588 | MTH1 | 4.8 | U2OS | Induces DNA damage and apoptosis | [3][10] |

| (S)-crizotinib | MTH1 | 0.8 | A549 | Induces DNA damage and reduces cell viability | [10] |

| AZ136 | MTH1 | 0.43 | U2OS | Potent MTH1 inhibition but limited cellular activity | [11] |

Experimental Protocols for Studying MTH1 Inhibition

The following are detailed methodologies for key experiments used to investigate the MTH1 inhibition pathway.

MTH1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting MTH1 enzymatic activity.

Protocol:

-

Reagents: Recombinant human MTH1 protein, 8-oxo-dGTP (substrate), Malachite Green Phosphate Assay Kit, test compound.

-

Procedure: a. Prepare a serial dilution of the test compound in assay buffer. b. In a 96-well plate, add recombinant MTH1 enzyme to each well. c. Add the diluted test compound or vehicle control to the wells and incubate for 15 minutes at room temperature. d. Initiate the reaction by adding the 8-oxo-dGTP substrate. e. Incubate the reaction for a specified time (e.g., 30 minutes) at 37°C. f. Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions. g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an MTH1 inhibitor in a cellular context.

Protocol:

-

Reagents: Cancer cell line of interest, test compound, lysis buffer, antibodies for western blotting.

-

Procedure: a. Treat cultured cells with the test compound or vehicle control for a specified time. b. Harvest the cells and resuspend them in phosphate-buffered saline (PBS). c. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes. d. Cool the samples to room temperature and lyse the cells. e. Separate the soluble and aggregated protein fractions by centrifugation. f. Analyze the amount of soluble MTH1 protein in each sample by western blotting using an anti-MTH1 antibody. g. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Immunofluorescence Staining for γH2AX

Objective: To visualize and quantify DNA double-strand breaks as a marker of DNA damage.

Protocol:

-

Reagents: Cancer cell line, test compound, paraformaldehyde (PFA), Triton X-100, primary antibody against γH2AX, fluorescently labeled secondary antibody, DAPI.

-

Procedure: a. Seed cells on coverslips in a multi-well plate and allow them to adhere. b. Treat the cells with the test compound or a positive control (e.g., etoposide) for the desired time. c. Fix the cells with 4% PFA for 15 minutes. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. e. Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour. f. Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C. g. Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. h. Counterstain the nuclei with DAPI. i. Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. j. Quantify the number and intensity of foci per cell.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To detect and quantify DNA strand breaks in individual cells.

Protocol:

-

Reagents: Cancer cell line, test compound, low melting point agarose, lysis solution, alkaline electrophoresis buffer.

-

Procedure: a. Treat cells with the test compound. b. Harvest the cells and embed them in low melting point agarose on a microscope slide. c. Lyse the cells in a high-salt lysis solution to remove membranes and proteins, leaving behind the nuclear DNA. d. Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." e. Stain the DNA with a fluorescent dye (e.g., SYBR Green). f. Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Below is a workflow diagram for a typical MTH1 inhibitor screening cascade.

Caption: A typical workflow for MTH1 inhibitor discovery.

Conclusion and Future Directions

The inhibition of MTH1 represents a highly promising and selective approach to cancer therapy. By targeting the inherent oxidative stress of cancer cells, MTH1 inhibitors can induce catastrophic DNA damage and subsequent cell death, while largely sparing normal, healthy cells. The ongoing clinical development of MTH1 inhibitors like Karonudib will provide crucial insights into the therapeutic potential of this strategy.[8] Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to MTH1 inhibition, as well as exploring combination therapies with other DNA damaging agents or immunotherapies to further enhance anti-tumor efficacy. The continued investigation into the intricate mechanisms of the MTH1 inhibition pathway will undoubtedly pave the way for novel and more effective cancer treatments.

References

- 1. This compound|420092-79-1|COA [dcchemicals.com]

- 2. medkoo.com [medkoo.com]

- 3. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]

- 4. Mechanisms of MTH1 inhibition-induced DNA strand breaks: The slippery slope from the oxidized nucleotide pool to genotoxic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTH1 Inhibition Alleviates Immune Suppression and Enhances the Efficacy of Anti-PD-L1 Immunotherapy in Experimental Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation and development of MTH1 inhibitors for treatment of cancer. [publications.scilifelab.se]

- 10. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]

SW155246: A Preclinical Technical Overview of a Selective DNMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW155246 is a novel, non-nucleoside small molecule inhibitor of human DNA methyltransferase 1 (DNMT1). Identified through a high-throughput scintillation proximity assay, this compound exhibits significant selectivity for DNMT1 over other DNMT isoforms, such as DNMT3A and DNMT3B. This technical guide provides a comprehensive summary of the available preclinical data on this compound, including its mechanism of action, in vitro activity, and the key experimental protocols used in its initial characterization. While in vivo efficacy, pharmacokinetic, and toxicology data are not yet publicly available, the existing in vitro evidence suggests that this compound holds potential as a tool compound for studying the specific roles of DNMT1 in normal and disease states, and as a starting point for the development of novel epigenetic cancer therapies.

Core Data Summary

The following tables summarize the key quantitative data from the initial preclinical characterization of this compound.

| Parameter | Value | Assay/System | Reference |

| IC50 (hDNMT1) | 1.2 µM | Scintillation Proximity Assay | [1] |

| IC50 (mDNMT3A) | 38 µM | Scintillation Proximity Assay | [1] |

| Selectivity | ~30-fold for hDNMT1 over mDNMT3A | Scintillation Proximity Assay | [1] |

Table 1: In Vitro Potency and Selectivity of this compound

| Cell Line | Effect | Assay | Reference |

| HeLa | Inhibition of global methylation | Not specified | [1] |

| A549 | Reactivation of RASSF1A tumor suppressor gene expression | Not specified | [1] |

Table 2: Cellular Activity of this compound

Mechanism of Action

This compound is a non-covalent inhibitor of DNMT1. Unlike nucleoside analogs that require incorporation into DNA, this compound directly inhibits the enzymatic activity of DNMT1. Molecular docking studies suggest that this compound binds to the catalytic pocket of DNMT1, preventing it from methylating its DNA substrate.[2] This direct and selective inhibition of DNMT1 leads to the passive demethylation of the genome during DNA replication, which can result in the re-expression of silenced tumor suppressor genes.[1]

Caption: Mechanism of action of this compound.

Experimental Protocols

High-Throughput Scintillation Proximity Assay (SPA) for DNMT1 Inhibition

This assay was employed to screen a large chemical library for inhibitors of human DNMT1.

-

Principle: The assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a biotinylated DNA substrate. The biotinylated DNA is captured by streptavidin-coated SPA beads. When the radiolabeled methyl group is incorporated, it comes into close proximity with the scintillant in the beads, producing a light signal that is detected.

-

Protocol Outline:

-

Reactions were set up in 384-well plates.

-

Each well contained recombinant human DNMT1, a biotinylated hairpin DNA substrate, and [³H]SAM.

-

Test compounds, including this compound, were added to the wells.

-

The reaction was allowed to proceed, and then stopped.

-

Streptavidin-coated SPA beads were added to capture the biotinylated DNA.

-

The plates were read on a scintillation counter to measure the amount of incorporated radioactivity.

-

A decrease in signal in the presence of a compound indicated inhibition of DNMT1 activity.

-

References

An In-depth Technical Guide on the Core Effects of SW155246 on Non-Cancerous Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW155246 is a selective inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns during cell division. While the primary focus of DNMT1 inhibitors is in oncology, understanding their impact on non-cancerous cells is paramount for preclinical toxicity assessment and overall safety profiling. This technical guide provides a comprehensive overview of the anticipated effects of this compound on non-cancerous cells, based on its mechanism of action. It outlines detailed experimental protocols for assessing cytotoxicity and cell viability and illustrates the key signaling pathways potentially modulated by this compound. Due to the limited publicly available data specifically on this compound's effects on a broad range of non-malignant cells, this document serves as a foundational guide for researchers to design and execute studies to elucidate its specific cellular impacts.

Introduction: The Role of DNMT1 and the Rationale for Selective Inhibition

DNA methylation is a fundamental epigenetic mechanism that governs gene expression and cellular identity. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for copying existing methylation patterns onto newly synthesized DNA strands following replication. In cancer, aberrant hypermethylation of tumor suppressor genes is a common event, leading to their silencing and contributing to tumorigenesis.

Selective DNMT1 inhibitors like this compound are designed to reverse this hypermethylation, reactivate tumor suppressor genes, and induce cancer cell death. A key advantage of selective DNMT1 inhibitors over non-selective hypomethylating agents is the potential for a wider therapeutic window, with reduced toxicity to normal, non-proliferating cells. Non-selective agents can cause global hypomethylation, leading to genomic instability and toxicity in healthy tissues. This compound, with reported IC50 values of 1.2 µM for human DNMT1 (hDNMT1) and 38 µM for mouse DNMT3A (mDNMT3A), demonstrates this selectivity.

Anticipated Effects of this compound on Non-Cancerous Cells

The primary effect of this compound on non-cancerous cells is expected to be mediated through the inhibition of DNMT1, leading to passive DNA demethylation over successive cell divisions. The consequences of this action are likely to be cell-type dependent and influenced by the proliferative state of the cells.

-

Proliferating Non-Cancerous Cells: In rapidly dividing non-cancerous cells, such as fibroblasts or epithelial progenitor cells, sustained exposure to this compound could lead to progressive hypomethylation. This may result in altered gene expression, potentially affecting cell differentiation, function, or viability.

-

Quiescent or Slowly Proliferating Non-Cancerous Cells: In cells that are not actively dividing, the impact of DNMT1 inhibition is expected to be minimal, as passive demethylation requires DNA replication. This is a key rationale for the anticipated lower toxicity of selective DNMT1 inhibitors in healthy tissues.

Quantitative Data Presentation (Hypothetical Framework)

Table 1: Cytotoxicity of this compound in Non-Cancerous Human Cell Lines (IC50 Values)

| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |

| HDF (Human Dermal Fibroblasts) | Fibroblast | MTT | 72 | Data to be determined |

| hTERT-RPE1 | Retinal Pigment Epithelial | LDH Release | 72 | Data to be determined |

| Primary Human Keratinocytes | Keratinocyte | Neutral Red Uptake | 72 | Data to be determined |

| PBMC (Peripheral Blood Mononuclear Cells) | Mixed Immune Cells | CellTiter-Glo | 48 | Data to be determined |

Table 2: Effect of this compound on Cell Viability in Non-Cancerous Human Cell Lines (% Viability at 10 µM)

| Cell Line | Cell Type | Assay | Incubation Time (hours) | % Viability (relative to control) |

| HDF (Human Dermal Fibroblasts) | Fibroblast | Trypan Blue Exclusion | 72 | Data to be determined |

| hTERT-RPE1 | Retinal Pigment Epithelial | Calcein AM | 72 | Data to be determined |

| Primary Human Keratinocytes | Keratinocyte | AlamarBlue | 72 | Data to be determined |

| PBMC (Peripheral Blood Mononuclear Cells) | Mixed Immune Cells | Annexin V/PI Staining | 48 | Data to be determined |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on non-cancerous cells.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed non-cancerous cells (e.g., HDF, hTERT-RPE1) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay

Principle: The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, an indicator of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time period.

-

Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Stop Reaction: Add 50 µL of the stop solution.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from cells lysed with a detergent (positive control) and the spontaneous release from untreated cells.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of DNMT1 Inhibition

The primary signaling consequence of this compound is the inhibition of DNMT1, leading to DNA hypomethylation and subsequent changes in gene expression.

Caption: Signaling pathway of this compound-mediated DNMT1 inhibition.

Experimental Workflow for Cytotoxicity Assessment

This diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound on non-cancerous cells.

Caption: Experimental workflow for in vitro cytotoxicity testing.

Conclusion

This compound, as a selective DNMT1 inhibitor, holds promise for targeted cancer therapy with a potentially favorable safety profile. However, a thorough evaluation of its effects on non-cancerous cells is a critical step in its preclinical development. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to undertake a comprehensive assessment of this compound's impact on normal cellular function. The generation of robust data on cytotoxicity, cell viability, and signaling pathway modulation in a variety of non-cancerous cell types will be instrumental in determining the therapeutic potential and safety of this compound.

Methodological & Application

SW155246 In Vitro Experimental Protocols: A Detailed Application Note for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW155246 is a potent and selective small molecule inhibitor of human DNA methyltransferase 1 (DNMT1), a key enzyme involved in the maintenance of DNA methylation patterns. Dysregulation of DNMT1 is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This application note provides detailed in vitro experimental protocols for the characterization of this compound, including methodologies for assessing its impact on cancer cell viability, induction of apoptosis, and analysis of relevant signaling pathways. The provided protocols and data will serve as a valuable resource for researchers investigating the anti-cancer properties of this compound and other DNMT1 inhibitors.

Introduction

DNA methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression. In cancer, aberrant hypermethylation of tumor suppressor gene promoters by DNMT1 leads to their silencing and contributes to tumorigenesis. This compound has been identified as a selective inhibitor of DNMT1, offering a promising avenue for the reactivation of silenced tumor suppressor genes and the induction of cancer cell death. This document outlines standardized in vitro assays to evaluate the biological effects of this compound on cancer cells.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Cell Line(s) | Reference |

| DNMT1 IC50 | 1.2 µM | Human DNMT1 enzyme | [1][2] |

| DNMT3A IC50 | 38 µM | Murine DNMT3A enzyme | [2] |

Note: IC50 values for cytotoxicity in specific cancer cell lines are not yet publicly available in the searched literature. Researchers are encouraged to determine these values empirically using the provided cell viability assay protocol.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell line of choice (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of choice

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24-48 hours.

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is used to detect changes in the expression of proteins involved in apoptosis and cell signaling pathways.

Materials:

-

Cancer cell line of choice

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PARP, Cleaved Caspase-3, p53, p21, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for SW155246 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific in vivo dosage information for SW155246 in mouse models. The following application notes and protocols are based on general principles for conducting in vivo studies with novel small molecule inhibitors in mice. Researchers must conduct dose-finding studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental goals.

Introduction

This compound is identified as a human DNA methyltransferase 1 (DNMT1) inhibitor.[1] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. Its inhibition can lead to the reactivation of tumor suppressor genes that have been silenced by hypermethylation, a common event in cancer. Therefore, this compound holds potential as an epigenetic therapeutic agent. These notes provide a framework for researchers to initiate in vivo studies with this compound in mouse models, particularly in the context of cancer research using xenograft models.

Chemical Information

| Property | Value |

| Molecular Formula | C16H11ClN2O5S |

| Molecular Weight | 378.79 g/mol |

| CAS Number | 420092-79-1 |

| Solubility | DMSO: 250 mg/mL (ultrasonic) |

| Mechanism of Action | Inhibitor of human DNA methyltransferase 1 (DNMT1) |

Source:[2]

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for a DNMT1 inhibitor like this compound.

Caption: Hypothesized signaling pathway of this compound as a DNMT1 inhibitor.

Experimental Protocols

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the efficacy of a novel compound in a mouse xenograft model.

Caption: General experimental workflow for in vivo mouse studies.

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, PEG, saline - vehicle composition should be optimized for this compound solubility and biocompatibility)

-

8-10 week old immunocompromised mice (e.g., BALB/c nude)

-

Syringes and needles appropriate for the chosen administration route

-

Animal scale

Procedure:

-

Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to create a range of doses.

-

Animal Grouping: Divide mice into groups of 3-5 per dose level, including a vehicle control group.

-

Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and administer it to the first group of mice.

-

Monitoring: Observe the mice daily for signs of toxicity, including:

-

Weight loss (>15-20% is a common endpoint)

-

Changes in behavior (lethargy, ruffled fur, hunched posture)

-

Signs of distress

-

-

Dose Increase: If no significant toxicity is observed after a set period (e.g., 7-14 days), escalate the dose in a new group of mice.

-

MTD Determination: The MTD is the dose level below the one that causes severe or life-threatening toxicity.

Protocol 2: Subcutaneous Xenograft Mouse Model

Objective: To establish tumors in mice for efficacy studies.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional, can improve tumor take rate)

-

Immunocompromised mice (4-6 weeks old are often preferred for higher tumor take rates)[3]

-

Syringes and needles (e.g., 27-30G)

Procedure:

-

Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells with PBS and resuspend them in a mixture of PBS and Matrigel (1:1 ratio is common) at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per 100-200 µL). Keep the cell suspension on ice.

-

Injection: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.

-

Tumor Monitoring: Palpate the injection site regularly to monitor for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups to begin dosing.

Protocol 3: Administration of this compound

The choice of administration route depends on the pharmacokinetic properties of the compound and the experimental design. Common routes for small molecule inhibitors include intraperitoneal (IP) and intravenous (IV) injection, and oral gavage (PO).

Intraperitoneal (IP) Injection:

-

Procedure: Restrain the mouse and locate the lower abdominal quadrants. Insert the needle (25-27G) at a shallow angle into one of the lower quadrants, avoiding the midline to prevent damage to the bladder or intestines. Aspirate to ensure the needle is not in a blood vessel or organ before injecting the compound.

-

Volume: Typically up to 2-3 mL for an adult mouse.[1]

Intravenous (IV) Injection (Tail Vein):

-

Procedure: Place the mouse in a restraining device to expose the tail. Warm the tail with a heat lamp or warm water to dilate the lateral tail veins. Insert the needle (27-30G), bevel up, into the vein at a shallow angle. A successful injection will have no resistance and no bleb formation.

-

Volume: Typically less than 0.2 mL for an adult mouse.[1]

Oral Gavage (PO):

-

Procedure: This method requires proper training to avoid aspiration. A gavage needle is used to deliver the compound directly into the stomach.

-

Volume: Can be larger than parenteral routes, but should be carefully considered based on the mouse's size.

Data Presentation

All quantitative data from in vivo studies should be meticulously recorded and presented in a clear and organized manner.

Table 1: Example of Tumor Growth Data Presentation

| Treatment Group | Mouse ID | Day 0 (mm³) | Day 3 (mm³) | Day 6 (mm³) | Day 9 (mm³) | ... |

| Vehicle | 1 | 102 | 155 | 230 | 350 | ... |

| 2 | 110 | 162 | 245 | 365 | ... | |

| This compound (X mg/kg) | 3 | 105 | 130 | 160 | 180 | ... |

| 4 | 108 | 135 | 165 | 185 | ... |